molecular formula C17H24N2O6S B2998340 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1795301-39-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2998340
CAS No.: 1795301-39-1
M. Wt: 384.45
InChI Key: NMOKFXREMXOUFI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1795301-39-1) is a synthetic organic compound with a molecular formula of C17H24N2O6S and a molecular weight of 384.4 g/mol . This compound features a benzodioxole group, a hydroxypropyl chain, and a methylsulfonyl-substituted piperidine carboxamide, a structural motif found in compounds investigated for their interaction with neurological targets . Piperidine-4-carboxamide derivatives are of significant interest in medicinal chemistry and neuroscience research due to their potential as multitarget ligands for aminergic G protein-coupled receptors (GPCRs) . Such compounds have been explored for their atypical profiles in structure-based screening campaigns, with research applications in the study of receptor binding and functional activity . The presence of the methylsulfonyl group can enhance molecular interactions and is a common feature in pharmacologically active compounds. This product is provided for research purposes. It is strictly For Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(21,13-3-4-14-15(9-13)25-11-24-14)10-18-16(20)12-5-7-19(8-6-12)26(2,22)23/h3-4,9,12,21H,5-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOKFXREMXOUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A hydroxypropyl group.
  • A piperidine ring substituted with a methylsulfonyl group.

The molecular formula is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S with a molecular weight of approximately 378.44 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant due to its known biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • NLRP3 inflammasome : This protein complex plays a crucial role in the immune response. Compounds that inhibit NLRP3 can reduce inflammation and subsequent cellular damage.
  • IL-1β release inhibition : Studies have shown that certain derivatives can concentration-dependently inhibit the release of IL-1β from LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

CompoundActivityConcentrationInhibition (%)
Compound M3Anti-inflammatory10 µM24.9 ± 6.3%
Compound 6IL-1β release50 µM35%
Compound 9Pyroptosis inhibition10 µM39.2 ± 6.6%

These results indicate that modifications to the piperidine structure can enhance biological activity while maintaining safety profiles .

Case Studies

A recent study highlighted the synthesis and biological evaluation of various piperidine derivatives, including this compound. The study focused on:

  • Local anesthetic properties : Some derivatives exhibited significant local anesthetic effects comparable to established agents.
  • Antibacterial and antifungal activities : The compound demonstrated moderate activity against several bacterial strains and fungi .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its 2-hydroxypropyl linker and methylsulfonyl-piperidine substitution. Below is a comparative analysis with structurally related analogs from the evidence:

Compound Name / ID Core Structure Linker / Substituent Differences Functional Implications
Target Compound Piperidine-4-carboxamide 2-Hydroxypropyl linker; N-methylsulfonyl Potential enhanced hydrophilicity and stability
(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(naphthalen-1-ylpropyl)piperidine-4-carboxamide (1a, ) Piperidine-4-carboxamide Methyl linker; N-naphthalen-1-ylpropyl Increased lipophilicity; possible CYP inhibition
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () Cyclopropane-thiazole-carboxamide Cyclopropane-thiazole core; 4-methylbenzoyl substituent Rigid conformation; altered target selectivity
Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide () Cyclopropane-thiazole-carboxamide 4-Methoxyphenyl and pyrrolidin-1-yl benzoyl substituents Enhanced electron density; potential CNS activity

Physicochemical Properties

  • The 2-hydroxypropyl linker may improve aqueous solubility compared to the methyl linker in compound 1a .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound 1a Compound 74
Molecular Weight ~422 g/mol (estimated) ~503 g/mol ~594 g/mol
Linker 2-Hydroxypropyl Methyl Cyclopropane-thiazole
Piperidine Substituent Methylsulfonyl Naphthalen-1-ylpropyl N/A (cyclopropane core)
Purity Not reported >95% 20% yield (crude)
Synthetic Method Likely HATU-mediated coupling HATU/HOAT, HPLC purification Carbodiimide coupling, reflux

Q & A

Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity be optimized?

The compound can be synthesized via a multi-step process involving:

  • Step 1 : Formation of the benzo[d][1,3]dioxol-5-yl intermediate using nucleophilic substitution or condensation reactions (e.g., coupling with hydroxypropyl groups under anhydrous methanol conditions, as seen in structurally related acrylonitrile derivatives) .
  • Step 2 : Sulfonylation of the piperidine ring using methanesulfonyl chloride in dimethyl sulfoxide (DMSO), followed by purification via silica gel column chromatography (eluent: dichloromethane/methanol gradients) .
  • Purity Optimization : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >98% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry and functional group positions. Key peaks include:
  • Benzo[d][1,3]dioxol-5-yl protons (δ 6.7–6.9 ppm, doublets) .
  • Piperidine methylsulfonyl group (δ 3.1–3.3 ppm, singlet) .
    • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly the hydroxypropyl orientation and piperidine sulfonamide bond angles .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro receptor binding assays : Screen against CNS targets (e.g., dopamine, serotonin receptors) due to structural similarity to piperidine-based neuroactive compounds. Use radioligand displacement assays (³H-labeled antagonists) .
  • Cytotoxicity profiling : Test in neuronal cell lines (e.g., SH-SY5Y) using MTT assays to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modular substitution : Synthesize analogs by replacing the benzo[d][1,3]dioxol-5-yl group with other aryl moieties (e.g., 3,5-dimethoxyphenyl) to assess impact on receptor affinity .
  • Functional group variation : Substitute the methylsulfonyl group with acetyl or isobutyryl groups to evaluate metabolic stability .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate binding energy scores with experimental IC₅₀ values .

Q. What experimental designs are optimal for assessing its pharmacokinetic (PK) properties in vivo?

  • Animal models : Administer orally (10 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
  • Tissue distribution : Sacrifice animals at 4 and 24 hours, extract brain, liver, and kidney tissues, and analyze for compound accumulation .

Q. How can environmental fate studies be designed to evaluate its ecotoxicological risks?

  • Degradation kinetics : Expose the compound to simulated sunlight (UV irradiation, λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation products via high-resolution mass spectrometry (HRMS) .
  • Bioaccumulation potential : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .

Q. What advanced analytical techniques resolve contradictions in reported pharmacological data?

  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to receptors, distinguishing competitive vs. allosteric interactions .
  • Metabolomics profiling : Use ¹H NMR-based metabolomics in liver microsomes to identify reactive metabolites causing off-target effects .

Methodological Considerations

Q. How should researchers address low yields in the final sulfonylation step?

  • Reaction optimization : Increase equivalents of methanesulfonyl chloride (1.5–2.0 eq) and use DMSO as a polar aprotic solvent to enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis : Introduce 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate sulfonylation .

Q. What strategies mitigate batch-to-batch variability in neuroactivity assays?

  • Standardized protocols : Pre-treat cell lines with glutathione (5 mM) to stabilize redox-sensitive receptors .
  • Internal controls : Include reference compounds (e.g., haloperidol for dopamine D2 receptor assays) in each experimental run .

Q. How can computational tools enhance SAR studies?

  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify key hydrogen bonds and hydrophobic interactions .
  • QSAR modeling : Train models using Random Forest algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

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